molecular formula C10H16ClN3O B12820423 [6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride

Cat. No.: B12820423
M. Wt: 229.71 g/mol
InChI Key: JCDSCXUCCYAVDS-UHFFFAOYSA-N
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Description

[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyridine ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. For instance, a halogenated pyridine derivative can react with morpholine under basic conditions to form the desired product.

    Introduction of the Methanamine Group: The methanamine group is usually introduced through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13;/h1-2,8H,3-7,11H2;1H

InChI Key

JCDSCXUCCYAVDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CN.Cl

Origin of Product

United States

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